molecular formula C6H12FNO2 B13003969 (6-Fluoro-1,4-dioxepan-6-yl)methanamine

(6-Fluoro-1,4-dioxepan-6-yl)methanamine

Cat. No.: B13003969
M. Wt: 149.16 g/mol
InChI Key: DOKMVDDRQIEIOS-UHFFFAOYSA-N
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Description

(6-Fluoro-1,4-dioxepan-6-yl)methanamine: is a chemical compound that features a fluorine atom attached to a dioxepane ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-1,4-dioxepan-6-yl)methanamine typically involves the following steps:

    Formation of the Dioxepane Ring: The dioxepane ring can be synthesized through a cyclization reaction involving appropriate diols and epoxides under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions involving aldehydes or ketones and ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-1,4-dioxepan-6-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group using nucleophiles like hydroxide ions or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, alkyl halides, and other nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Substituted amines and fluorinated compounds.

Scientific Research Applications

(6-Fluoro-1,4-dioxepan-6-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Fluoro-1,4-dioxepan-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the dioxepane ring and methanamine group contribute to its overall reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-1,4-dioxepan-6-yl)methanamine: Similar structure with a chlorine atom instead of fluorine.

    (6-Bromo-1,4-dioxepan-6-yl)methanamine: Similar structure with a bromine atom instead of fluorine.

    (6-Iodo-1,4-dioxepan-6-yl)methanamine: Similar structure with an iodine atom instead of fluorine.

Uniqueness

(6-Fluoro-1,4-dioxepan-6-yl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

(6-fluoro-1,4-dioxepan-6-yl)methanamine

InChI

InChI=1S/C6H12FNO2/c7-6(3-8)4-9-1-2-10-5-6/h1-5,8H2

InChI Key

DOKMVDDRQIEIOS-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)(CN)F

Origin of Product

United States

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